4,6-Dimethyl-2-mercaptopyrimidine
Overview
Description
4,6-Dimethyl-2-mercaptopyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2S and its molecular weight is 140.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15491. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photolyase in DNA Repair
Photolyase, a crucial enzyme discovered for repairing sun-induced DNA damage such as cyclobutane pyrimidine dimers and pyrimidine (6‐4) pyrimidone photoproducts, is characterized by its function, structure, and dynamics. The molecular mechanism and repair photocycle of photolyase have been elucidated at a fundamental level, involving complex electron transfer reactions among elementary steps, highlighting its significant role in DNA repair processes (Zhang, Wang, & Zhong, 2017).
Nucleotide Excision Repair (NER) Mechanism
The NER mechanism in eukaryotic cells is essential for recognizing and addressing various helix-distorting lesions like UV-induced photoproducts including cyclobutane pyrimidine dimers and pyrimidine 6-4 pyrimidone photoproducts. This process is vital for maintaining genomic stability and preventing mutations that can lead to carcinogenesis (Costa, Chiganças, Galhardo, Carvalho, & Menck, 2003).
Anti-Inflammatory Activities of Pyrimidines
Pyrimidines are known for their wide range of pharmacological effects, including anti-inflammatory properties. They inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This review compiles recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives, providing insights into the therapeutic potential of these compounds in anti-inflammatory treatments (Rashid et al., 2021).
DNA Repair by T4 Endonuclease V
T4 endonuclease V, originally isolated from Escherichia coli infected with T4 bacteriophage, plays a critical role in repairing UV-induced cyclobutane pyrimidine dimers in DNA. These dimers, if unrepaired, can lead to mutations and contribute to the development of actinic keratoses and non-melanoma skin cancers. The enzyme's efficacy in increasing the repair of UV-damaged DNA and its potential clinical uses in conditions like xeroderma pigmentosum make it a significant focus of dermatological research (Cafardi & Elmets, 2008).
Anticancer Potential of Pyrimidine-based Scaffolds
Pyrimidines in various scaffolds exhibit diverse pharmacological activities, including potent anticancer properties. Their ability to interact with different enzymes, targets, or receptors highlights their potential as future drug candidates in cancer therapy. This review focuses on the patent literature, detailing the structures, IC50 values, assays used for anticancer evaluation, and the involved enzymes, receptors, or targets, emphasizing the therapeutic potential of pyrimidine-based anticancer agents (Kaur et al., 2014).
Mechanism of Action
- In the context of microvia electroplating, DMP’s target is the copper surface, where it plays a crucial role in achieving uniform filling of microvias .
- Additionally, DMP has been studied as a potential vascular cell adhesion inhibitor , suppressing cell adhesion and thrombus formation .
- Its steric hindrance effect promotes homogeneous copper deposition , contributing to the “bottom-up filling” of microvias .
- Interestingly, DMP does not participate in the formation of the solid electrolyte interphase in lithium metal batteries, indicating a unique interaction mechanism .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
In biochemical reactions, DMP has been investigated as a potential leveler for microvia filling with electroplating copper . The results of electrochemical measurement, atomic force microscope (AFM), and X-ray photoelectron spectra (XPS) revealed that DMP adsorption on the copper surface inhibited copper deposition . Different surface morphology and crystalline orientation was observed after plating using electroplating solutions with different concentrations of DMP .
Cellular Effects
It is known that DMP can inhibit copper deposition on the surface of cells, which could potentially influence cell function .
Molecular Mechanism
The molecular mechanism of DMP involves its adsorption on the copper surface, which inhibits copper deposition . This effect is influenced by the concentration of DMP in the solution .
Temporal Effects in Laboratory Settings
It is known that different surface morphology and crystalline orientation are observed after plating using electroplating solutions with different concentrations of DMP .
Metabolic Pathways
It is known that DMP can interact with copper, suggesting that it may be involved in copper metabolism .
Transport and Distribution
It is known that DMP can adsorb on the copper surface, suggesting that it may interact with copper transporters or binding proteins .
Subcellular Localization
Given its interaction with copper, it may be localized to areas of the cell where copper is present .
Properties
IUPAC Name |
4,6-dimethyl-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFAYWADRVMWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176867 | |
Record name | 4,6-Dimethyl-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22325-27-5 | |
Record name | 4,6-Dimethyl-2-mercaptopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22325-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethyl-2-thiopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022325275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dimethyl-2-mercaptopyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dimethyl-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethylpyrimidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.813 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-DIMETHYL-2-THIOPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGT3ZQ6LZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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